Mevinphos D6

Description

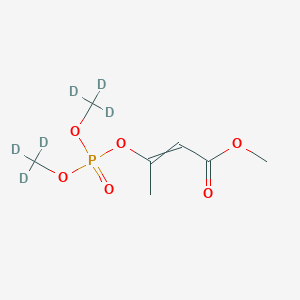

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C₇H₇D₆O₆P |

|---|---|

Molecular Weight |

230.19 |

Synonyms |

3-[(Dimethoxyphosphinyl)oxy]-2-Butenoic Acid Methyl Ester-d6; 3-Hydroxycrotonic Acid Methyl Ester Dimethyl Phosphate-d6; 1-Methoxycarbonyl-1-propen-2-yl Dimethyl Phosphate-d6; 2-Carbomethoxy-1-methylvinyl dimethyl Phosphate-d6; 2-Methoxycarbonyl-1-met |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Mevinphos D6

Methodologies for Deuterium (B1214612) Incorporation in Mevinphos (B165942) Analogues

The synthesis of Mevinphos D6 primarily involves the incorporation of six deuterium atoms into the two methoxy (B1213986) groups of the phosphate (B84403) ester. The most common and industrially significant method for synthesizing Mevinphos is the Perkow reaction, an organic reaction where a trialkyl phosphite (B83602) reacts with a halo-ketone to form a dialkyl vinyl phosphate and an alkyl halide. wikipedia.orgwikipedia.org For the synthesis of this compound, this reaction is adapted by using deuterated starting materials.

The key precursors for the synthesis of this compound are deuterated trimethyl phosphite (P(OCD3)3) and methyl acetoacetate (B1235776).

Synthesis of Deuterated Trimethyl Phosphite (d6): The synthesis of trimethyl phosphite-d6 can be achieved through the reaction of phosphorus trichloride (B1173362) with deuterated methanol (B129727) (CD3OD) in the presence of a base to neutralize the resulting hydrochloric acid. wikipedia.org

Deuterium Exchange in Methyl Acetoacetate: The protons on the methyl group of the acetyl moiety and the methylene (B1212753) group in methyl acetoacetate are enolizable and can be exchanged for deuterium under basic conditions using a deuterium source like deuterium oxide (D2O) or deuterated ethanol (B145695) (C2H5OD). acs.orgscite.ai For this compound, the deuterium is specifically required on the phosphite methyl groups.

The Perkow Reaction for this compound Synthesis: The synthesis of Mevinphos itself is accomplished via the Perkow reaction between trimethyl phosphite and methyl α-chloroacetoacetate. pageplace.de To produce this compound, trimethyl phosphite-d6 is used in this reaction. The reaction proceeds via a nucleophilic attack of the phosphite on the carbonyl carbon of the halo-ketone, followed by rearrangement to form the enol phosphate. wikipedia.org

The general reaction is as follows: P(OCD3)3 + CH3C(O)CHClCOOCH3 → (CD3O)2P(O)OC(CH3)=CHCOOCH3 + CD3Cl

This method allows for the specific incorporation of deuterium at the desired positions.

Isotopic Purity Assessment and Characterization of this compound

The isotopic purity of this compound is critical for its function as an internal standard. High isotopic enrichment and accurate characterization are necessary to avoid interference with the non-labeled analyte and to ensure precise quantification. The primary techniques used for this assessment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy: 1H NMR spectroscopy is used to confirm the absence of protons at the methoxy positions, while 31P NMR spectroscopy is valuable for confirming the formation of the phosphate ester and identifying the presence of both E and Z isomers. nih.gov The chemical shifts in the 31P NMR spectrum can differentiate between the two isomers. nih.gov

Mass Spectrometry: Mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the definitive technique for determining isotopic purity. researchgate.netnih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, the distribution of deuterated isotopologues can be quantified.

A certificate of analysis for a commercial Mevinphos-d6 standard provides an example of isotopic distribution, which is crucial for accurate analytical work. researchgate.net

Table 1: Isotopic Distribution of a this compound Sample

| Isotopologue | Normalized Intensity (%) |

|---|---|

| d0 | 0.00 |

| d1 | 0.09 |

| d2 | 0.00 |

| d3 | 2.02 |

| d4 | 0.00 |

| d5 | 0.00 |

| d6 | 75.68 |

| d7 | 22.21 |

Data from a representative Certificate of Analysis. researchgate.net

This table demonstrates a high incorporation of deuterium, with the d6 and d7 species being the most abundant.

Stereochemical Considerations in Deuterated Mevinphos Synthesis (E/Z Isomers)

Mevinphos exists as two geometric isomers, (E)-Mevinphos and (Z)-Mevinphos, due to the double bond in the enol phosphate structure. The (Z)-isomer is generally the more insecticidally active of the two. pageplace.de The synthesis of Mevinphos, and by extension this compound, via the Perkow reaction typically yields a mixture of these two isomers. pageplace.de

The ratio of the E/Z isomers can be influenced by the reaction conditions, such as solvent and temperature. researchgate.netresearchgate.net It has been reported that the reaction of dimethyl phosphorochloridate with the sodium enolate of methyl acetoacetate produces predominantly the (E)-isomer (referred to as the β-form in older literature). pageplace.de In contrast, the Perkow reaction using trimethyl phosphite and methyl α-chloroacetoacetate tends to produce a mixture where the (Z)-isomer (α-form) is more abundant, with a reported cis:trans ratio of approximately 2:1. pageplace.denih.gov

Table 2: Properties of Mevinphos Isomers

| Property | (E)-Mevinphos | (Z)-Mevinphos |

|---|---|---|

| Toxicity | More toxic | Less toxic |

| Stability | More stable | Less stable |

General properties of Mevinphos isomers.

The stereochemical outcome of the deuterated synthesis is expected to be similar to that of the non-deuterated synthesis. However, it is crucial to characterize the E/Z ratio in the final this compound product, as the two isomers can exhibit different responses in mass spectrometry, which could affect the accuracy of quantification if not properly accounted for. researchgate.netmit.edu Recent research has also explored the use of enzymatic catalysis, such as with lipases, to achieve higher stereoselectivity in the synthesis of Mevinphos isomers, which could potentially be applied to the synthesis of the deuterated analogue.

Advanced Analytical Methodologies and Applications of Mevinphos D6

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace analysis of pesticide residues. Its high selectivity and sensitivity allow for the detection and quantification of compounds at very low concentrations in complex matrices. In this context, Mevinphos (B165942) D6 plays a crucial role in ensuring the accuracy and reliability of the analytical results.

Role of Mevinphos D6 as an Internal Standard in Quantitative Analysis

In quantitative analysis, an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. This compound is an exemplary internal standard for the analysis of Mevinphos. Because it is labeled with stable heavy isotopes (deuterium), it has a higher mass than the native Mevinphos but exhibits nearly identical physicochemical properties, such as polarity, solubility, and chromatographic retention time. sigmaaldrich.com

This similarity ensures that this compound behaves almost identically to the target analyte throughout the entire analytical procedure, including extraction, cleanup, and ionization in the mass spectrometer. sigmaaldrich.comlcms.cz Consequently, any loss of the analyte during sample preparation or fluctuations in instrument response (such as ion suppression or enhancement caused by the sample matrix) will affect the internal standard to the same degree. lcms.cznih.gov By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively compensated for, leading to significantly more accurate and precise quantification. lcms.cz This is particularly critical when analyzing diverse and complex matrices like food or biological tissues, where matrix effects are a common challenge. lcms.cznih.gov

A patent for LC-MS/MS methods for pesticide analysis identified specific Multiple Reaction Monitoring (MRM) transitions for Mevinphos, such as a precursor ion of m/z 225 fragmenting to product ions of m/z 127 and m/z 109. google.com For this compound, the precursor ion would be shifted to m/z 231, while the fragment ions would likely remain the same or show a predictable shift depending on which part of the molecule contains the deuterium (B1214612) atoms, allowing for specific and simultaneous detection of both the analyte and the internal standard.

Method Validation Parameters Utilizing Deuterated Mevinphos

To ensure that an analytical method is fit for its intended purpose, it must be thoroughly validated. ich.org The use of deuterated internal standards like this compound is integral to the validation process, particularly for parameters such as accuracy, precision, and linearity, often following international guidelines like SANTE/12682/2019. eurl-pesticides.euthermofisher.com

Validation parameters typically assessed include:

Specificity: The ability of the method to unequivocally detect and differentiate the analyte from other compounds, which is achieved in MS/MS by monitoring specific precursor-to-product ion transitions. ich.org

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte in samples within a given range. Calibration curves are typically prepared in a matrix extract to account for matrix effects. eurl-pesticides.euoup.com

Accuracy (Recovery): This measures the closeness of the experimental value to the true value. It is assessed by analyzing spiked samples at various concentration levels. The use of this compound helps to provide a more accurate measurement by correcting for procedural losses. thermofisher.com

Precision (Repeatability and Reproducibility): Precision is expressed as the relative standard deviation (RSD) of results from multiple analyses of the same sample. Repeatability refers to analyses under the same conditions, while reproducibility refers to analyses under different conditions (e.g., different days, analysts, or equipment). thermofisher.com

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. oup.com

The following table presents typical validation results for the analysis of a pesticide like Mevinphos in a fruit matrix using an internal standard.

Table 1: Representative Method Validation Data for Mevinphos Analysis using this compound

| Validation Parameter | Result |

|---|---|

| Matrix | Apple |

| Spiking Level 1 (LOQ) | 0.010 mg/kg |

| Mean Recovery (n=5) | 98% |

| Precision (RSD, %) | 6.5% |

| Spiking Level 2 | 0.080 mg/kg |

| Mean Recovery (n=5) | 101% |

| Precision (RSD, %) | 4.2% |

| Linearity Range | 0.005 - 0.200 mg/L |

| Correlation Coefficient (R²) | >0.995 |

This table is a representation of typical data found in pesticide residue analysis literature. eurl-pesticides.euresearchgate.net

Isotope Dilution Mass Spectrometry Techniques

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method of measurement, capable of achieving the highest level of accuracy and precision. rsc.orgnih.gov The technique involves adding a known amount of an isotopically enriched standard, such as this compound, to a sample prior to any sample processing. sigmaaldrich.com

The fundamental principle of IDMS is that after the isotopically labeled standard has been added and allowed to equilibrate with the sample, the ratio of the naturally occurring analyte to the labeled standard remains constant throughout the extraction, cleanup, and analysis steps. nih.gov Therefore, even if there is incomplete extraction or loss of the analyte during the procedure, the isotopic ratio is unaffected. By measuring this final isotope ratio with a mass spectrometer, the initial concentration of the analyte in the sample can be determined with very high accuracy. rsc.orgnih.gov This makes IDMS particularly powerful for certifying reference materials and for applications where minimizing measurement uncertainty is paramount.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and Biological Matrices

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including many organophosphate pesticides. When coupled with a tandem mass spectrometer (GC-MS/MS), it provides excellent selectivity and sensitivity for complex sample analysis. This compound is used in these methods to enhance quantitative performance.

Optimization of Chromatographic and Spectrometric Parameters with this compound

Optimizing a GC-MS method is crucial for achieving good chromatographic separation, peak shape, and sensitivity. The use of an internal standard like this compound is beneficial during method development.

Chromatographic Optimization:

Injector: A splitless or pulsed splitless injection is commonly used to maximize the transfer of analytes to the GC column for trace analysis. scispec.co.thchemetrix.co.za The injector temperature must be high enough to ensure efficient vaporization of Mevinphos without causing thermal degradation.

GC Column: A low- to mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, Rxi-5ms), is typically suitable for separating a wide range of pesticides, including Mevinphos. thermofisher.com

Temperature Program: The oven temperature program is optimized to ensure Mevinphos is well-separated from matrix interferences and other pesticides. A typical program involves an initial low temperature, followed by a ramp to a higher final temperature to elute all compounds. A study analyzing the Mevinphos metabolite DMP with its deuterated standard (DMP-d6) utilized a temperature program starting at 90°C, holding for 6 minutes, and then ramping at 15°C/min to 250°C. oup.com A similar approach would be effective for Mevinphos and this compound.

Spectrometric Optimization:

For GC-MS/MS, Selected Reaction Monitoring (SRM) is used for quantification. This involves selecting a specific precursor ion for Mevinphos (m/z 224) and its D6 counterpart (m/z 230) and monitoring their fragmentation into specific product ions. This highly selective process minimizes background noise and enhances sensitivity. eurl-pesticides.eu The collision energy is optimized for each transition to maximize the signal of the product ions.

Table 2: Typical GC-MS/MS Parameters for Mevinphos Analysis

| Parameter | Setting |

|---|---|

| GC System | |

| Injector Mode | Splitless |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Column | 30 m x 0.25 mm, 0.25 µm film thickness (5% phenyl-type) |

| Oven Program | 80°C (1 min), ramp 20°C/min to 280°C (5 min) |

| MS/MS System | |

| Ionization Mode | Electron Ionization (EI) |

| Precursor Ion (Mevinphos) | m/z 224 |

| Product Ions (Mevinphos) | m/z 127, 192 |

| Precursor Ion (this compound) | m/z 230 |

| Product Ions (this compound) | m/z 127, 192 (or shifted equivalent) |

Parameters are representative and based on common practices for pesticide analysis by GC-MS/MS. oup.comscispec.co.ththermofisher.com

Application in Complex Sample Analysis

The analysis of pesticide residues in complex environmental (e.g., soil, water) and biological (e.g., urine, blood, food) matrices is challenging due to the high level of interfering compounds. oup.comnih.gov Sample preparation procedures like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are widely used for food matrices to extract pesticides and remove a significant portion of interferences. bgb-info.commsscien.com

Even with efficient cleanup, matrix components can co-elute with the target analyte, affecting ionization and leading to inaccurate results. This is where the application of this compound as an internal standard is indispensable. By adding it at the beginning of the sample preparation process, it compensates for variability in extraction efficiency and matrix-induced signal suppression or enhancement. eurl-pesticides.eueurl-pesticides.eu

For instance, in the analysis of fruits and vegetables, a homogenized sample is extracted with acetonitrile, followed by partitioning with salts and a cleanup step using dispersive solid-phase extraction (dSPE). bgb-info.com this compound, added before extraction, ensures that any analyte lost during these steps is accounted for in the final calculation, providing reliable data for regulatory compliance and risk assessment. eurl-pesticides.eueurl-pesticides.eu Studies on biological fluids have similarly demonstrated that using deuterated internal standards is crucial for accurate quantification in complex matrices like blood and urine. oup.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique for the structural elucidation and study of chemical kinetics. While specific, in-depth research focusing exclusively on this compound is not extensively available in peer-reviewed literature, the principles of NMR spectroscopy, including the use of deuterium labeling, provide a robust framework for its potential analysis. This section will, therefore, discuss the theoretical applications and methodologies of NMR in the context of this compound, drawing parallels from studies on related organophosphate compounds and the general principles of deuterium and high-resolution NMR.

It is important to note that a comprehensive search of scientific databases did not yield specific experimental NMR data or detailed research findings for this compound. The following sections are based on established NMR methodologies and their application to analogous compounds.

Deuterium NMR for Metabolic Pathway Tracing

Deuterium (²H) NMR spectroscopy is a specialized technique used to trace the metabolic fate of deuterated compounds in biological systems. The low natural abundance of deuterium (approximately 0.015%) ensures that the signals from an administered deuterated compound, such as this compound, are distinct from the background, allowing for clear observation of its metabolic transformation.

In a hypothetical metabolic study, this compound would be introduced into a biological system, such as human liver microsomes or a model organism. The deuterium-labeled methyl groups on the phosphate (B84403) moiety would act as a tracer. As this compound is metabolized, the deuterium label would be incorporated into its various metabolites. By acquiring ²H NMR spectra over time, it would be possible to identify and quantify these deuterated metabolites, thus mapping the metabolic pathways of Mevinphos.

One of the primary metabolites of Mevinphos is dimethyl phosphate (DMP). In a metabolic study of this compound, the formation of dimethyl phosphate-d6 (DMP-d6) would be anticipated. The appearance and increase in the concentration of the DMP-d6 signal in the ²H NMR spectrum would provide direct evidence of this metabolic conversion. While no specific ²H NMR studies on this compound are documented, a study on the acute poisoning with phosphamidon, another organophosphate, utilized deuterated DMP-d6 as an internal standard for gas chromatography-mass spectrometry (GC-MS) analysis, highlighting the relevance of deuterated metabolites in the study of this class of compounds. epa.gov

Table 1: Hypothetical Deuterium NMR Data for this compound Metabolic Study

| Compound | Chemical Shift (δ, ppm) (relative to a standard) | Signal Multiplicity | Interpretation |

| This compound | ~3.8 | Singlet | Parent compound |

| Dimethyl phosphate-d6 (DMP-d6) | ~3.5 | Singlet | Primary metabolite |

Note: The chemical shift values are hypothetical and would need to be determined experimentally. The table is for illustrative purposes only.

High-Resolution NMR Applications in Mechanistic Chemistry

High-resolution NMR spectroscopy, including ¹H, ¹³C, and ³¹P NMR, is indispensable for elucidating reaction mechanisms and studying the kinetics of chemical reactions. For this compound, these techniques could be employed to study its synthesis, degradation, and interaction with other molecules.

In the context of mechanistic chemistry, high-resolution NMR can be used to monitor the progress of a reaction involving this compound in real-time. For instance, the hydrolysis of this compound under different pH conditions could be observed by acquiring NMR spectra at various time points. The disappearance of the signals corresponding to this compound and the appearance of signals from its degradation products would allow for the determination of the reaction rate and the identification of intermediates.

³¹P NMR is particularly powerful for studying organophosphorus compounds due to the 100% natural abundance and wide chemical shift range of the ³¹P nucleus. The ³¹P NMR spectrum of this compound would show a distinct signal, and any changes in its chemical environment, such as binding to an enzyme or undergoing a chemical transformation, would result in a shift in this signal.

While specific kinetic studies on this compound using NMR are not published, research on other organophosphates demonstrates the utility of this approach. For example, the reaction kinetics of various organophosphates with detoxifying enzymes have been successfully investigated using NMR, providing insights into their mechanism of action.

Table 2: Potential High-Resolution NMR Data for this compound Characterization

| Nucleus | Expected Chemical Shift (δ, ppm) | Coupling Information | Application |

| ¹H | ~3.8 (O-CD₃), ~2.2 (C-CH₃), ~5.9 (=CH) | J(P,H) coupling | Structural confirmation, purity assessment |

| ¹³C | Varies for different carbons | J(P,C) coupling | Detailed structural elucidation |

| ³¹P | ~ -5 to -10 | Coupling to ¹H and ¹³C | Purity, degradation studies, kinetic monitoring |

Note: The chemical shift values are estimates based on similar structures and would require experimental verification. The table is for illustrative purposes only.

Environmental Fate and Transport Dynamics Investigated with Mevinphos D6

Elucidation of Degradation Pathways and Metabolite Formation in Environmental Compartments

Mevinphos (B165942) is known for its rapid degradation in the environment. The use of Mevinphos D6 as a tracer allows researchers to meticulously follow the transformation of the parent compound and identify its various metabolites in different environmental compartments.

Photolytic degradation, or the breakdown of compounds by light, is a potential pathway for the dissipation of pesticides in the environment. In studies investigating the photolysis of mevinphos, this compound can be used as an internal standard to quantify the rate of degradation of the non-labeled compound when exposed to simulated or natural sunlight. The aqueous photolysis half-life for both isomers of mevinphos is approximately 27 days. The primary degradation product formed during photolysis is (Z)-desmethyl-mevinphos.

Interactive Table: Photolytic Degradation of Mevinphos

| Parameter | Value | Role of this compound |

| Half-life (aqueous solution) | ~27 days | Used as an internal standard for accurate quantification of mevinphos concentration over time. |

| Primary Degradation Product | (Z)-desmethyl-mevinphos | Helps in the precise identification and quantification of the metabolite against a stable internal standard. |

Microbial metabolism is a primary driver of mevinphos degradation in soil and aquatic systems. Studies utilizing this compound as a tracer can effectively track the disappearance of the parent compound and the appearance of metabolites resulting from microbial activity. Biotic degradation is the major pathway for its dissipation in terrestrial environments. The aerobic half-lives of the (E)- and (Z)-isomers in soil are very short, being 1.21 and 3.83 hours, respectively. The main degradation pathway is believed to involve the formation of methyl acetoacetate (B1235776), which then rapidly binds to soil particles and is mineralized to carbon dioxide.

Interactive Table: Microbial Transformation of Mevinphos in Soil

| Isomer | Aerobic Half-life (hours) | Role of this compound |

| (E)-Mevinphos | 1.21 | Serves as a spike-in standard to account for extraction efficiency and analytical variability, ensuring accurate rate constant determination. |

| (Z)-Mevinphos | 3.83 | Enables precise measurement of the parent compound's decline and the formation of metabolites like methyl acetoacetate. |

Hydrolysis, the reaction with water, is another significant degradation pathway for mevinphos, with its stability being highly dependent on pH. This compound is an invaluable tool in these studies for the accurate measurement of the hydrolysis rate of mevinphos at different pH levels. The hydrolysis half-lives of the (E)- and (Z)-isomers are significantly shorter in alkaline conditions compared to acidic or neutral conditions. The major product of hydrolysis is O-demethyl-mevinphos.

Interactive Table: Hydrolytic Half-life of Mevinphos

| pH | Half-life (E-isomer) | Half-life (Z-isomer) | Role of this compound |

| 5 | 50.8 days | 84.6 days | Allows for precise quantification of mevinphos concentration in buffered solutions, correcting for any potential matrix effects during analysis. |

| 9 | 2.8 days | 7.5 days | Facilitates accurate determination of degradation kinetics by providing a stable reference point in the analytical sample. |

Adsorption, Desorption, and Leaching Studies in Soil and Sediment Systems

Understanding the mobility of mevinphos in soil is crucial for assessing its potential to contaminate groundwater. Mevinphos is highly soluble in water and has low soil partition coefficients, suggesting it is potentially very mobile in soils. However, its rapid degradation in the topsoil layer generally prevents significant leaching. In studies designed to quantify the adsorption and desorption behavior of mevinphos, this compound can be used as an internal standard to ensure the accuracy of the measured concentrations in both the soil and aqueous phases.

Interactive Table: Soil Adsorption and Mobility of Mevinphos

| Parameter | Value | Interpretation | Role of this compound |

| Water Solubility | 6 x 10⁵ mg/L | High | Used to accurately determine the concentration of mevinphos in the aqueous phase of slurry experiments. |

| Soil Partition Coefficient (Kads) | 0.392 - 1.92 | Low | Enables precise measurement of mevinphos concentration in soil extracts, accounting for potential losses during sample preparation. |

| Leaching Potential | Low | Despite high mobility potential, rapid degradation in the top 15 cm of soil minimizes leaching. | Confirms the concentration of mevinphos at different soil depths in column leaching studies. |

Biotransformation and Bioavailability Assessments in Model Ecosystems

In aquatic ecosystems, the fate of mevinphos is governed by a combination of hydrolysis, photolysis, and microbial degradation. Due to its rapid dissipation, chronic toxicity studies in aquatic organisms are generally not considered appropriate. However, understanding its biotransformation and bioavailability is important for assessing acute risks. The use of this compound in model aquatic ecosystems (mesocosms) allows for the precise tracking of mevinphos as it is taken up by organisms and transformed.

Interactive Table: Fate of Mevinphos in Aquatic Systems

| Process | Key Finding | Role of this compound |

| Dissipation | Rapid dissipation from the water column. | Used as a tracer to accurately model the dissipation kinetics in water. |

| Bioavailability | Limited due to rapid degradation. | Can be used in isotope dilution studies to quantify the concentration of mevinphos in biological tissues. |

| Biotransformation | Primarily through hydrolysis and microbial action. | Helps in identifying and quantifying metabolites in water, sediment, and biota. |

Terrestrial Systems

Mevinphos is characterized by its rapid degradation in the terrestrial environment, a factor that significantly influences its transport and potential for accumulation. The primary mechanism for its dissipation from soil is biotic degradation. inchem.org

Degradation and Persistence

Numerous studies have highlighted the short persistence of Mevinphos in soil. Under aerobic laboratory conditions at 25°C, the half-lives of the (E)- and (Z)-isomers of Mevinphos have been determined to be remarkably short, at 1.21 and 3.83 hours, respectively. inchem.orgfao.org Field studies corroborate these laboratory findings, indicating that the half-lives of both isomers in soil are typically less than four days. inchem.orgfao.org In one field study conducted in California, the half-lives were so short that they were difficult to determine accurately but were confirmed to be less than four days for both isomers. inchem.org Under anaerobic conditions, the degradation is slower, with a reported half-life of approximately 12 days. fao.org

The principal degradation pathway for Mevinphos in soil involves the formation of methyl acetoacetate. inchem.orgfao.org This is followed by a rapid binding of the degradate to soil particles and subsequent mineralization to carbon dioxide. inchem.orgfao.org

Interactive Data Table: Degradation Half-life of Mevinphos in Soil

| Isomer | Condition | Temperature (°C) | Half-life | Reference |

| (E)-isomer | Aerobic, Lab | 25 | 1.21 hours | inchem.orgfao.org |

| (Z)-isomer | Aerobic, Lab | 25 | 3.83 hours | inchem.orgfao.org |

| Both isomers | Field | Not Specified | < 4 days | inchem.org |

| Mixture | Anaerobic | Not Specified | ~12 days | fao.org |

Mobility and Transport

Mevinphos exhibits a high potential for mobility in soils, which is attributed to its high water solubility (6 x 105 mg/L) and low soil partition coefficients. inchem.orgfao.org The soil adsorption coefficient (Kads) is a measure of a chemical's tendency to bind to soil particles. Low Kads values indicate a higher potential for movement through the soil profile. For Mevinphos, Freundlich Kads values have been reported to range from 0.392 to 1.92 across various soil types, including sandy loam, silt loam, loam, and clay loam. epa.gov

Despite its high mobility potential, the rapid degradation of Mevinphos significantly mitigates the risk of it leaching into groundwater. inchem.org Field studies have shown that even with repeated applications, residues of both the (E)- and (Z)-isomers are rarely detected below the top 15 cm of the soil. inchem.org This suggests that the compound degrades before it can be transported to greater depths. inchem.org

Interactive Data Table: Soil Sorption Coefficients for Mevinphos

| Soil Type | % Organic Carbon | Freundlich Kads | Freundlich Kdes | Reference |

| Sandy Loam | 0.50 | 0.392 | 1.32 | fao.orgepa.gov |

| Silt Loam | 1.0 | 0.862 | 1.40 | fao.orgepa.gov |

| Loam | 1.5 | 0.607 | Not Specified | fao.org |

| Clay Loam | Not Specified | 0.392 - 1.92 | 1.16 - 3.53 | epa.gov |

Metabolomics and Biochemical Pathway Elucidation Using Mevinphos D6

Targeted Metabolomics for Organophosphorus Compound Biotransformation

Targeted metabolomics focuses on the identification and quantification of specific, predefined groups of metabolites. In the context of Mevinphos (B165942) D6, this approach is instrumental in tracking the breakdown of the parent compound and the formation of its various metabolic byproducts.

Identification and Quantification of Mevinphos D6 Metabolites in Biological Systems

Studies in plants, such as lettuce and strawberries, have demonstrated that mevinphos undergoes metabolism through two primary pathways. fao.orgfao.org A minor pathway involves the conversion to mevinphos acid. The major pathway, however, involves the cleavage of the P-O-C group, leading to the formation of methyl acetoacetate (B1235776). fao.orgfao.org This intermediate is then subject to reduction, forming methyl 3-hydroxybutyrate (B1226725), which has been observed to conjugate with carbohydrates within plant tissues. fao.orgfao.org Hydrolysis of these intermediates can also occur, yielding 3-hydroxybutyric acid and acetoacetic acid, which can then also form carbohydrate conjugates. fao.orgfao.org In animal systems, hydrolysis products such as dimethyl phosphoric acid have been identified in the urine of cows and in human plasma incubated with mevinphos. nih.gov

Table 1: Distribution of Radioactivity in Lettuce Extracts After [¹⁴C]Mevinphos Application This table illustrates the breakdown of mevinphos and the formation of its metabolites in lettuce. The data is based on chromatographic analysis of acetonitrile/water extracts.

| Compound | % of Total Radioactivity | Concentration (mg/kg) |

| Polar Conjugates | 76.4 | 1.67 |

| (E)-Mevinphos | 10.7 | 0.23 |

| (Z)-Mevinphos | 4.3 | 0.09 |

| (E)-Mevinphos Acid | 2.5 | 0.05 |

| (Z)-Mevinphos Acid | 0.5 | 0.01 |

| Methyl Acetoacetate | 0.2 | <0.01 |

| Methyl 3-hydroxybutyrate | 0.2 | <0.01 |

| Unidentified | 5.2 | 0.11 |

| Source: Adapted from Food and Agriculture Organization of the United Nations fao.org |

Differential Metabolic Rates of E- and Z-Isomers

Research has indicated that the E- and Z-isomers of mevinphos are metabolized at different rates. Studies involving the application of radiolabeled E- and Z-mevinphos to pea plants demonstrated that the breakdown of the E-isomer is faster than that of the Z-isomer. rsc.org The principal metabolite identified for both isomers was dimethyl phosphate (B84403). rsc.org

Enzymatic Biotransformation Mechanisms

The breakdown of mevinphos is facilitated by several key enzyme families, which play crucial roles in its detoxification and degradation.

Role of Cytochrome P450 Enzymes in Mevinphos Metabolism

Cytochrome P450 (CYP) enzymes, a large superfamily of heme-containing proteins, are central to the metabolism of a vast array of foreign compounds, including organophosphorus pesticides. nih.govfrontiersin.org While direct studies on this compound are limited, the metabolism of organophosphates, in general, heavily involves CYPs. nih.govneptjournal.com These enzymes are typically involved in oxidative reactions that can lead to either the detoxification or, in some cases, the activation of the compound to a more toxic form. frontiersin.orgneptjournal.com For instance, the metabolic activation of parathion (B1678463) to its toxic metabolite, paraoxon, is mediated by the CYP system. nih.gov In mevinphos-resistant insects, an upregulation of cytochrome P450 genes has been observed, suggesting their key role in its metabolism. researchgate.net

Esterase and Paraoxonase Activity in Degradation

Esterases are critical enzymes in the hydrolysis and detoxification of organophosphates. nih.gov Research on the diamondback moth (Plutella xylostella) has shown that soluble esterases from resistant larvae exhibit higher tolerance to organophosphates like mevinphos compared to susceptible larvae. sinica.edu.tw

Paraoxonase (PON1) is a key esterase involved in the hydrolysis and inactivation of several organophosphate insecticides and their active metabolites. nih.govmagonlinelibrary.com The efficiency of PON1 can vary between individuals due to genetic polymorphisms, which may affect their susceptibility to organophosphate toxicity. nih.govnih.gov Studies have shown that PON1 is capable of hydrolyzing the active metabolites of various organophosphates. nih.gov A paraoxonase-like enzyme from the fungus Trichoderma atroviride has demonstrated activity in degrading mevinphos. biorxiv.org

Elucidation of Conjugation Pathways

Following initial metabolism by enzymes like CYPs and esterases, the resulting metabolites often undergo conjugation reactions, which is a phase II metabolic process. neptjournal.com These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. Common conjugation pathways for hydroxylated metabolites include the formation of glucosides in plants and insects, and glucuronides and sulfates in mammals. rsc.org In the case of mevinphos metabolism in plants, metabolites like methyl 3-hydroxybutyrate and 3-hydroxybutyric acid have been found conjugated to carbohydrates. fao.orgfao.org Glutathione (B108866) conjugation is another important pathway, with products like methyl glutathione being identified. nih.gov

Interrogation of Metabolic Pathways Perturbed by Organophosphorus Analogues

The use of stable isotope-labeled compounds is a cornerstone of modern metabolomics, providing a powerful tool to trace the metabolic fate of molecules and understand their impact on biological systems. nih.gov this compound, a deuterated analogue of the organophosphate (OP) insecticide Mevinphos, serves as a crucial probe in elucidating the complex biochemical perturbations caused by this class of compounds. By replacing six hydrogen atoms with their heavier deuterium (B1214612) isotopes, this compound becomes a distinct tracer that can be followed through various metabolic pathways without altering its fundamental chemical reactivity. juniperpublishers.com This approach, known as Stable Isotope-Resolved Metabolomics (SIRM), allows researchers to move beyond static measurements and gain dynamic insights into how organophosphorus analogues disrupt cellular metabolism. uky.edunih.gov

The primary application of this compound in this context is to map its biotransformation and identify downstream metabolites, while simultaneously observing its "off-target" effects on endogenous metabolic networks. acs.org Organisms or cellular systems are exposed to this compound, and advanced analytical techniques, primarily high-resolution mass spectrometry (MS), are used to detect and quantify both the deuterated metabolites of Mevinphos and the non-labeled endogenous metabolites. nih.govfrontiersin.org This dual analysis provides a comprehensive picture of the xenobiotic's metabolism and its ripple effects across the metabolome.

Research in this area, often using analogous deuterated organophosphates like triphenyl phosphate (d15-TPHP), has established a clear methodological framework. acs.org In a typical study, a model organism, such as the zebrafish (Danio rerio), is exposed to the deuterated organophosphate. acs.org Tissues are then analyzed at various time points to track the distribution and transformation of the labeled compound. acs.org This methodology allows for the unambiguous identification of metabolic products, as they retain the isotopic label. For instance, the hydrolysis of d15-TPHP was confirmed by the detection of its deuterated metabolite, d10-diphenyl phosphate (d10-DPHP). acs.org Similar pathways, including hydrolysis, hydroxylation, and subsequent conjugation (e.g., with glucuronic acid), are anticipated for Mevinphos and can be definitively traced using this compound. acs.org

Beyond direct metabolism, the presence of an organophosphate can induce significant stress on the cell, leading to widespread changes in metabolic pathways unrelated to the direct detoxification of the compound. Untargeted metabolomics studies, which aim to measure a broad spectrum of metabolites, are particularly effective at revealing these unanticipated perturbations. nih.govmdpi.com When combined with stable isotope labeling, this approach can powerfully link the presence of the xenobiotic to specific metabolic shifts. frontiersin.org

Studies on various organophosphates have revealed that their presence can significantly disrupt key metabolic hubs. nih.gov These perturbations are often linked to the cellular response to toxicity, oxidative stress, and the inhibition of key enzymes beyond the primary target, acetylcholinesterase. By using this compound, researchers can confidently attribute observed metabolic changes to the exposure, minimizing ambiguity from background metabolic fluctuations.

Detailed Research Findings

While specific studies focusing exclusively on this compound for pathway interrogation are not abundant in publicly accessible literature, findings from analogous organophosphate studies provide a clear indication of the expected metabolic perturbations. These studies form the basis for hypothesizing the metabolic impact of Mevinphos exposure. The key perturbed pathways include amino acid metabolism, lipid metabolism, and energy-related pathways.

For example, metabolomic and transcriptomic investigations of rice exposed to the organophosphate chlorpyrifos (B1668852) revealed significant disturbances in amino acid metabolism, particularly affecting the aspartate and glutamate (B1630785) pathways. nih.gov This led to an increase in free amino acids and a degradation of soluble proteins. nih.gov Similarly, studies on the organophosphate fenitrothion (B1672510) in fish showed significant changes in phenylalanine metabolism. acs.org

The table below summarizes potential research findings from a hypothetical untargeted metabolomics study using this compound in a model organism. The data illustrates the types of metabolic pathway perturbations that could be identified, based on established knowledge of organophosphate toxicology.

Interactive Data Table: Potential Metabolic Perturbations Identified by this compound Tracing

| Metabolic Pathway | Key Metabolite(s) | Observed Change | Potential Implication |

| Amino Acid Metabolism | Glutamate, Aspartate, Phenylalanine | ▲ Increased Levels | Indicates protein degradation and cellular stress response. nih.gov |

| Glycine, Serine | ▼ Decreased Levels | Disruption of one-carbon metabolism and nucleotide synthesis. mdpi.com | |

| Lipid Metabolism | Phosphatidylethanolamine, Ceramide | ▲ Increased Levels | Alteration in cell membrane composition and signaling. nih.gov |

| Palmitic Acid, Stearic Acid | ▼ Decreased Levels | Perturbation of fatty acid biosynthesis or increased beta-oxidation. nih.gov | |

| Energy Metabolism (TCA Cycle) | Citrate, Succinate | ▼ Decreased Levels | Impaired mitochondrial function and energy production. |

| Glutathione Metabolism | S-methyl-GSH | ▲ Increased Levels | Indicates detoxification via glutathione S-transferase pathway. acs.org |

| Steroid Metabolism | Cortisone, 11-Ketotestosterone | ▼ Decreased Levels | Endocrine disruption and impaired steroidogenesis. acs.org |

This table is a representative illustration of potential findings based on studies of analogous organophosphorus compounds. ▲ denotes an increase in metabolite levels, while ▼ denotes a decrease.

By employing this compound, researchers can precisely map the metabolic fate of the pesticide and link it to these broader systemic effects. The deuterium label allows for the clear differentiation of xenobiotic-derived metabolites from the endogenous metabolic background, providing high-confidence data for pathway analysis and the elucidation of toxic mechanisms. nih.govisotope.com This detailed understanding is critical for assessing the full biological impact of organophosphorus compounds.

Mechanistic Studies of Molecular Interactions and Biochemical Action

Investigations into Cholinesterase Inhibition Mechanisms with Deuterated Probes

The use of deuterated compounds, such as Mevinphos (B165942) D6, in mechanistic studies of enzyme inhibition offers a powerful approach to understanding reaction pathways. The replacement of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the difference in mass between the two isotopes. This effect is particularly useful in probing reactions where a carbon-hydrogen bond is broken in the rate-determining step.

In the context of cholinesterase inhibition by organophosphates, the phosphorylation of the active site serine residue is the key event. While the primary reaction does not involve the cleavage of a C-H bond on the inhibitor, the use of deuterated probes like Mevinphos D6 can still provide valuable insights. For instance, studies on the reactions of organophosphorylated acetylcholinesterase (AChE) have utilized solvent deuterium oxide isotope effects to elucidate the role of proton transfer in the hydrolysis (dephosphorylation) and aging processes. mdpi.com

Research has shown that solvent deuterium oxide isotope effects on the hydrolysis and oxime reactivation of dimethyl- and diethylphosphorylated AChE are consistent with rate-limiting proton transfer. mdpi.com Although direct studies on the KIE of this compound are not extensively documented in publicly available literature, the principles derived from studies with other deuterated organophosphates can be applied. The deuterons in this compound, located on the methoxy (B1213986) groups, are not directly involved in the initial phosphorylation of the cholinesterase active site. However, their presence could potentially influence secondary interactions within the active site or affect the kinetics of the subsequent aging process, which involves the dealkylation of the phosphoryl-enzyme conjugate. The stability of the deuterated methyl groups might subtly alter the electronic and steric environment, thereby influencing the binding affinity and the rates of subsequent reactions. Further research utilizing this compound as a probe could, therefore, help to dissect the finer details of the binding and aging mechanisms of Mevinphos and other related organophosphates.

Comparative Studies of Isomeric Forms (E- and Z-Mevinphos D6) on Enzymatic Kinetics

Mevinphos exists as two geometric isomers, the (E)- and (Z)-isomers (also referred to as cis- and trans-isomers, respectively). who.int Technical formulations of mevinphos typically consist of a mixture of these two isomers. Crucially, these isomeric forms exhibit different biological activities, including their potency as cholinesterase inhibitors.

Studies have demonstrated stereospecificity in the inhibition of acetylcholinesterase by the isomers of mevinphos. The (E)-isomer (cis-crotonate) has been shown to be a significantly more potent inhibitor of housefly-head AChE than the (Z)-isomer (trans-crotonate), with an approximately 10-fold greater effectiveness. who.int This difference in inhibitory capacity is attributed to a more sterically favorable transition state for the (E)-isomer during the phosphorylation of the enzyme's active site. who.int The carbomethoxy group in the trans position to the dimethyl phosphoryl moiety in the (E)-isomer is thought to cause less steric hindrance. who.int

Kinetic analyses of the inhibition of bovine erythrocyte AChE by the isomers of mevinphos have provided quantitative data on their interaction with the enzyme. These studies determine the affinity constant (Ka) for the formation of the initial enzyme-inhibitor complex and the phosphorylation constant (kp), which represents the rate of phosphorylation of the active site.

Interactive Data Table: Kinetic Constants for the Inhibition of Bovine Erythrocyte Acetylcholinesterase by Mevinphos Isomers at 5°C

| Isomer | Affinity Constant (Ka) (M) | Phosphorylation Constant (kp) (min⁻¹) | Overall Inhibition Rate (ke) (M⁻¹min⁻¹) |

| (E)-cis-crotonate | 1.7 x 10⁻³ | 59.0 | 3.5 x 10⁴ |

| (Z)-trans-crotonate | 3.2 x 10⁻³ | 5.6 | 1.7 x 10³ |

Source: Chiu & Dauterman, 1969 who.int

The data clearly show that while the affinity constants (Ka) for the two isomers are of a similar order of magnitude, the phosphorylation rate (kp) for the (E)-isomer is approximately 10-fold greater than that of the (Z)-isomer. who.int This indicates that the higher inhibitory potency of the (E)-isomer is primarily due to its faster rate of phosphorylation of the enzyme, rather than a significantly higher binding affinity. who.int These findings underscore the importance of stereochemistry in the biological activity of Mevinphos and highlight the utility of studying the individual isomers of this compound to gain a more precise understanding of its enzymatic kinetics.

Advanced Approaches for Understanding Molecular Binding and Ligand-Receptor Dynamics

Molecular Docking and Molecular Dynamics (MD) Simulations: Molecular docking studies are used to predict the preferred binding orientation of a ligand within the active site of a protein. For instance, in silico analysis of the interaction between Mevinphos and acetylcholinesterase from various lepidopteran species has been performed to understand resistance mechanisms. researchgate.net Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the Mevinphos-AChE complex over time. mdpi.comnih.govnih.gov MD simulations can reveal conformational changes in both the ligand and the enzyme upon binding, the stability of the interactions, and the role of individual amino acid residues in the active site. mdpi.comnih.govnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies: For a more detailed analysis of the chemical reaction of phosphorylation, hybrid QM/MM methods are utilized. science.govdntb.gov.ua In this approach, the reactive center (the Mevinphos molecule and the key amino acid residues in the active site) is treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics. science.govdntb.gov.ua This allows for the investigation of the reaction mechanism, including the structure and energetics of transition states. science.gov For example, QM/MM and classical MD simulations have been used to investigate the phosphonylation of human AChE by the nerve agent soman, revealing details of the water-assisted addition-elimination mechanism. science.gov While specific QM/MM studies on this compound are not widely reported, this methodology holds great promise for elucidating the precise mechanism of its reaction with cholinesterase.

These advanced computational techniques, when combined with experimental data from kinetic studies, provide a comprehensive picture of the molecular events underlying the inhibitory action of this compound. They are invaluable tools for understanding structure-activity relationships, the basis of isomeric selectivity, and the detailed dynamics of ligand-receptor interactions.

Regulatory Science Research and Standard Development Utilizing Mevinphos D6

Development and Validation of Analytical Methods for Residue Analysis in Complex Matrices

The development of sensitive and selective analytical methods for the determination of mevinphos (B165942) residues in complex matrices such as fruits, vegetables, soil, and water is a significant area of regulatory science research. The use of Mevinphos D6 as an internal standard is integral to these methods, as it compensates for variations in sample preparation, extraction efficiency, and instrumental response. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the most commonly employed techniques for this purpose.

Method validation is a critical component of ensuring the reliability of analytical data. International guidelines, such as those provided by SANTE (the European Commission's Directorate-General for Health and Food Safety), outline the parameters that must be assessed. These include linearity, accuracy (recovery), precision (repeatability and reproducibility), and the limits of detection (LOD) and quantification (LOQ).

Linearity is established by analyzing a series of calibration standards containing known concentrations of mevinphos and a constant concentration of this compound. The response ratio of the analyte to the internal standard is plotted against the concentration of the analyte. A linear relationship, typically with a correlation coefficient (r²) greater than 0.99, indicates that the method provides a proportional response over a defined concentration range.

Accuracy is determined by spiking blank matrix samples with known concentrations of mevinphos and this compound and calculating the percentage of the analyte that is recovered after the entire analytical procedure. Acceptable recovery values are generally within the range of 70-120%.

Precision is a measure of the closeness of repeated measurements and is expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) is assessed by performing multiple analyses of the same sample on the same day, while reproducibility (inter-day precision) is determined by analyzing the same sample on different days. RSD values are typically expected to be below 20%.

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

The following tables present illustrative validation data for the analysis of mevinphos in various complex matrices using this compound as an internal standard. This data is representative of the performance characteristics of such analytical methods.

Table 1: Illustrative Validation Data for Mevinphos in Fruit and Vegetable Matrices using LC-MS/MS with this compound Internal Standard

| Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) | Linearity (r²) | LOQ (µg/kg) |

| Apples | 10 | 95 | 8 | >0.99 | 10 |

| 50 | 98 | 6 | |||

| 100 | 102 | 5 | |||

| Lettuce | 10 | 92 | 11 | >0.99 | 10 |

| 50 | 96 | 9 | |||

| 100 | 99 | 7 | |||

| Tomatoes | 10 | 97 | 7 | >0.99 | 10 |

| 50 | 101 | 5 | |||

| 100 | 105 | 4 |

Table 2: Illustrative Validation Data for Mevinphos in Environmental Matrices using GC-MS/MS with this compound Internal Standard

| Matrix | Spiking Level (µg/L or µg/kg) | Mean Recovery (%) | RSD (%) | Linearity (r²) | LOQ (µg/L or µg/kg) |

| Surface Water | 0.05 | 99 | 6 | >0.995 | 0.05 |

| 0.1 | 103 | 4 | |||

| 0.5 | 101 | 3 | |||

| Soil | 10 | 90 | 12 | >0.99 | 10 |

| 50 | 94 | 10 | |||

| 100 | 97 | 8 |

Standardization of Reference Materials for Environmental and Food Monitoring

The availability of high-purity, well-characterized reference materials is fundamental to the standardization of analytical methods for environmental and food monitoring. This compound is produced as a certified reference material (CRM) by accredited reference material producers. The certification process for a CRM is rigorous and is often performed under an ISO 17034 accredited quality system.

The certification of this compound involves:

Synthesis and Purification: The synthesis of this compound is carefully controlled to ensure a high degree of isotopic enrichment and chemical purity.

Identity Confirmation: The chemical structure of the synthesized this compound is confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Purity Assessment: The chemical purity of the material is determined using a combination of analytical techniques, such as gas chromatography with a flame ionization detector (GC-FID) and high-performance liquid chromatography (HPLC) with a universal detector.

Concentration Assignment: For solution-based CRMs, the concentration of this compound is accurately determined using gravimetric preparation and confirmed by a validated analytical method.

Uncertainty Evaluation: A comprehensive uncertainty budget is established, taking into account all potential sources of error in the characterization process.

Stability and Homogeneity Studies: The stability of the CRM is assessed under various storage conditions to establish a shelf life, and homogeneity studies are conducted to ensure that all units of the CRM have the same certified property value within the stated uncertainty.

The availability of a this compound CRM allows analytical laboratories to:

Calibrate their analytical instruments.

Validate their analytical methods.

Perform quality control checks to ensure the ongoing accuracy and reliability of their results.

Research Supporting International Guidelines for Chemical Identification and Quantification

Research utilizing this compound contributes to the development and validation of international guidelines for the identification and quantification of pesticide residues. The use of isotopically labeled internal standards is a key recommendation in many of these guidelines, as it provides the highest level of accuracy and reliability.

Proficiency Testing (PT) Schemes: International proficiency testing schemes, such as those organized by the European Union Reference Laboratories (EURLs), play a vital role in ensuring the comparability and reliability of data generated by different laboratories. In these schemes, participating laboratories are sent a test material containing a known, but undisclosed, concentration of one or more pesticides. The laboratories analyze the sample and report their results. The performance of each laboratory is then assessed by comparing their result to the assigned value. The use of this compound as an internal standard is a common practice in these PTs for the analysis of mevinphos, and the results of these studies help to identify and address any systematic errors in analytical methods.

Harmonization of Analytical Methods: Research demonstrating the successful application of this compound in robust and validated analytical methods contributes to the harmonization of analytical approaches across different countries and regulatory bodies. When a method is shown to be reliable and transferable through inter-laboratory studies, it is more likely to be adopted in international guidelines and standards, such as those developed by organizations like AOAC International and the International Organization for Standardization (ISO). This harmonization is essential for facilitating international trade and ensuring a consistent level of food safety and environmental protection globally.

Future Research Directions and Innovations

Integration of Mevinphos (B165942) D6 with Advanced Omics Technologies (e.g., Proteomics)

The use of "omics" technologies, such as proteomics, offers a comprehensive view of the molecular changes within an organism upon exposure to xenobiotics. While specific proteomic studies focused exclusively on Mevinphos D6 are not yet prevalent in the literature, the groundwork has been laid by broader research on organophosphate pesticides. Future research will likely involve the use of this compound as a stable isotope-labeled internal standard in quantitative proteomic analyses. This approach allows for the precise measurement of protein expression changes in tissues or cells exposed to its non-deuterated counterpart, Mevinphos.

In such studies, researchers can compare the proteome of a biological system exposed to Mevinphos with a control system, while using this compound to correct for variability in sample preparation and mass spectrometry analysis. This methodology enhances the accuracy and reliability of identifying specific proteins and protein networks affected by organophosphate exposure. For instance, proteomic analysis of fish brains exposed to organophosphates like terbufos (B1683085) has revealed alterations in proteins associated with the ubiquitin-proteasome system, glycolysis, and the cytoskeleton. nih.govresearchgate.net Future studies integrating this compound could refine these findings by providing more precise quantification of such changes, leading to a better understanding of the molecular mechanisms of toxicity.

Table 1: Potential Protein Classes for Investigation with this compound in Proteomics

| Protein Class | Rationale for Investigation | Potential Research Application |

| Esterases | Primary targets of organophosphates, including acetylcholinesterase. | Quantifying the level of inhibition and turnover of these enzymes in response to Mevinphos exposure. |

| Detoxification Enzymes | Involved in the metabolism and clearance of xenobiotics (e.g., cytochrome P450s, glutathione (B108866) S-transferases). | Identifying specific isoforms involved in Mevinphos metabolism and assessing their upregulation or downregulation. |

| Stress Response Proteins | Proteins induced by cellular stress, such as heat shock proteins. | Evaluating the cellular stress response to Mevinphos exposure. |

| Neurological Proteins | Proteins involved in neurotransmission and neuronal structure. | Investigating the downstream effects of acetylcholinesterase inhibition on the nervous system. |

Computational Modeling and In Silico Approaches for Predicting Environmental and Metabolic Fate

Computational modeling and in silico approaches are becoming indispensable tools for predicting the environmental and metabolic fate of chemical compounds, reducing the need for extensive and costly experimental studies. While specific degradation pathway models for this compound are not detailed in currently available literature, the framework for such predictions exists and can be readily applied.

Predictive models for the environmental fate of pesticides consider various degradation pathways, including hydrolysis, photolysis, and microbial degradation. scispace.com For Mevinphos, these models can be adapted to account for the kinetic isotope effect introduced by the deuterium (B1214612) atoms in this compound. This effect can subtly alter the rate of bond cleavage, potentially leading to a different degradation profile compared to the non-deuterated form. In silico tools can simulate these differences, providing valuable insights into the persistence and transformation of this compound in various environmental compartments like soil and water. nih.govresearchgate.netscribd.com

Similarly, the metabolic fate of this compound can be predicted using computational models that simulate enzymatic reactions, primarily within the liver. These models can predict the metabolites formed through processes like oxidation, hydrolysis, and conjugation. By comparing the predicted metabolic pathways of Mevinphos and this compound, researchers can gain a deeper understanding of the metabolic processes and the role of specific enzymes.

Table 2: Parameters for In Silico Modeling of this compound

| Modeling Parameter | Description | Relevance to this compound |

| Hydrolysis Rate Constants | Rate at which the compound breaks down in water at different pH levels. | The C-D bonds in this compound may slightly alter hydrolysis rates compared to the C-H bonds in Mevinphos. |

| Photodegradation Quantum Yield | Efficiency of light in breaking down the molecule. | Deuteration is unlikely to significantly affect photodegradation unless the chromophore is altered. |

| Microbial Degradation Pathways | Enzymatic pathways in microorganisms that can break down the compound. | The kinetic isotope effect could influence the rate of microbial metabolism. |

| Metabolic Enzyme Binding Affinity | The strength of the interaction between the compound and metabolic enzymes (e.g., cytochrome P450s). | Deuteration is not expected to significantly change binding affinity. |

| Metabolite Formation Rates | The speed at which different metabolites are produced. | The kinetic isotope effect can lead to different rates of formation for certain metabolites. |

Development of Novel Deuterated Organophosphorus Probes for Targeted Research

The synthesis of deuterated compounds is a critical aspect of developing new research tools. scienceopen.comnih.govprinceton.edu While the specific synthesis of this compound is not widely published, the principles of creating deuterated organophosphorus compounds can be applied to generate novel probes for targeted research. These probes can be used to investigate a variety of biological processes with high specificity.

For example, a deuterated organophosphorus probe with a reactive group could be designed to specifically target and label the active site of esterase enzymes. By using mass spectrometry to track the deuterated fragment, researchers could identify and quantify the adducted proteins, providing direct evidence of enzyme inhibition. This approach would be highly valuable in studying the mechanism of action of organophosphate pesticides and in the development of new antidotes.

Furthermore, deuterated organophosphorus probes could be synthesized with fluorescent tags, creating multimodal probes for both mass spectrometry and imaging studies. Such probes would allow for the visualization of the distribution of the organophosphate within cells and tissues, providing spatial information that complements the quantitative data from mass spectrometry.

Emerging Analytical Techniques and Their Synergy with Isotopic Labeling Strategies

The analysis of isotopically labeled compounds like this compound is greatly enhanced by emerging analytical techniques, particularly those that couple separation methods with mass spectrometry. These "hyphenated techniques" offer high sensitivity and selectivity, which are crucial for detecting and quantifying low levels of pesticides and their metabolites in complex matrices. chromatographytoday.comscispace.comchemijournal.comajpaonline.com

Advanced mass spectrometry platforms, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are particularly well-suited for the analysis of deuterated compounds. chromatographyonline.comnih.govreading.ac.uksemanticscholar.org HRMS allows for the accurate determination of the mass of a molecule, which can confirm the incorporation of deuterium. MS/MS provides structural information by fragmenting the molecule and analyzing the resulting product ions, which can be used to distinguish between the deuterated and non-deuterated forms of a compound.

The synergy between isotopic labeling and these advanced analytical techniques is especially powerful in metabolomics studies. researchgate.netsemanticscholar.orgacs.orgsemanticscholar.orgnih.gov By using this compound as an internal standard, researchers can accurately quantify the metabolites of Mevinphos in biological samples, such as urine or blood. lcms.cznih.govnih.gov This approach, known as isotope dilution mass spectrometry, is considered the gold standard for quantitative analysis due to its ability to correct for matrix effects and variations in instrument response.

Table 3: Synergy of this compound with Emerging Analytical Techniques

| Analytical Technique | Principle | Application with this compound |

| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Separates compounds based on their physicochemical properties followed by highly accurate mass measurement. | Accurate quantification of Mevinphos and its metabolites in environmental and biological samples, using this compound as an internal standard. |

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Separates volatile compounds followed by selective fragmentation and detection. | Analysis of volatile metabolites of Mevinphos, with this compound used for precise quantification. |

| Ambient Ionization Mass Spectrometry (e.g., DART, DESI) | Allows for the direct analysis of samples in their native state with minimal preparation. | Rapid screening of surfaces for Mevinphos contamination, with potential for semi-quantitative analysis using a deuterated standard. |

Q & A

What experimental design considerations are critical when using Mevinphos D6 as an internal standard in mass spectrometry?

Answer:

this compound, a deuterated analog, is widely used to correct matrix effects and ionization variability in quantitative analyses. Key considerations include:

- Matrix-Matched Calibration : Prepare calibration curves in the same matrix as samples to account for suppression/enhancement effects .

- Spike Recovery Tests : Validate extraction efficiency by spiking known concentrations into blank matrices and comparing recovery rates .

- Instrument Parameters : Optimize collision energy and transition ions (e.g., m/z 127 → 109 for this compound) to minimize interference .

How can researchers resolve discrepancies in reported recovery rates of this compound across studies?

Answer:

Discrepancies often arise from methodological differences. To address this:

- Extraction Protocol Audit : Compare solvent polarity, pH, and cleanup steps (e.g., SPE vs. QuEChERS) .

- Instrument Calibration : Validate using NIST-traceable standards and inter-laboratory comparisons .

- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., matrix lipid content) affecting recovery .

What strategies optimize this compound detection limits in complex biological matrices?

Answer:

- Transition Ion Selection : Prioritize high-specificity transitions (e.g., m/z 127 → 109 over 127 → 95) to reduce background noise .

- Collision Energy Tuning : Use Agilent’s MRM database to select energy levels maximizing signal-to-noise ratios .

- Sample Preconcentration : Employ solid-phase microextraction (SPME) to enhance analyte concentration pre-injection .

How should researchers design a systematic literature review on this compound applications?

Answer:

- Boolean Search Strings : Use terms like

"this compound" AND ("internal standard" OR "quantitative analysis")across PubMed, SciFinder, and Web of Science . - Inclusion/Exclusion Criteria : Filter studies by detection limits (e.g., <1 ppb), matrix type (e.g., plant vs. animal tissues), and analytical platforms .

- Data Synthesis : Tabulate parameters (e.g., LOD, recovery rates) to identify methodological trends or gaps .

What statistical methods validate the reproducibility of this compound-based assays?

Answer:

- Linear Regression : Assess calibration curve linearity (R² ≥0.99) across ≥5 concentration levels .

- Coefficient of Variation (CV) : Calculate intra-day and inter-day CVs (<15% for precision) .

- Limit of Quantification (LOQ) : Determine via signal-to-noise ratios ≥10:1 in spiked matrices .

How can isotopic interference impact this compound quantification, and what mitigates this?

Answer:

- Interference Sources : Natural abundance of ¹³C or ³⁷Cl isotopes overlapping with D6 signals .

- Mitigation : Use high-resolution MS (HRMS) to resolve m/z differences (e.g., Q-TOF instruments) .

- Validation : Compare deuterated vs. non-deuterated analogs in the same run to confirm specificity .

What synthesis parameters ensure the reliability of this compound for analytical applications?

Answer:

- Isotopic Purity : Verify ≥98% deuterium enrichment via NMR or isotope ratio MS .

- Stability Testing : Monitor degradation under storage conditions (e.g., -20°C vs. 4°C) using accelerated stability studies .

- Chromatographic Purity : Confirm ≥95% purity via HPLC-UV with orthogonal methods (e.g., GC-FID) .

How do researchers cross-validate this compound performance across LC-MS and GC-MS platforms?

Answer:

- Ionization Efficiency Comparison : Assess electrospray (LC-MS) vs. electron impact (GC-MS) ion yields .

- Matrix Effect Analysis : Quantify signal suppression in both platforms using post-column infusion .

- Data Normalization : Apply response factors derived from internal standard ratios across instruments .

What advanced techniques address low recovery rates of this compound in lipid-rich matrices?

Answer:

- Lipid Removal : Use freeze-out centrifugation or hexane partitioning to reduce co-extracted lipids .

- Derivatization : Modify this compound with trimethylsilyl groups to enhance volatility in GC-MS .

- Alternative Ionization Modes : Switch to APCI (atmospheric pressure chemical ionization) in LC-MS to reduce ion suppression .

How do regulatory guidelines for Mevinphos inform its deuterated analog’s use in residue analysis?

Answer:

- MRL Alignment : Ensure detection limits for this compound align with regulatory thresholds (e.g., Codex Alimentarius) for parent compound quantification .

- Documentation : Adhere to ISO/IEC 17025 for method validation, including uncertainty budgets .

- Reporting : Include deuterium position data in chemical identifiers to meet EU Commission’s FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.